molecular formula C10H10O2 B13956065 5-Ethylbenzofuran-2(3H)-one

5-Ethylbenzofuran-2(3H)-one

Katalognummer: B13956065
Molekulargewicht: 162.18 g/mol
InChI-Schlüssel: FMWYILDSTRZIJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethylbenzofuran-2(3H)-one is a heterocyclic organic compound that features a benzene ring fused with a furan ring, with an ethyl group attached to the fifth position and a ketone functional group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylbenzofuran-2(3H)-one can be achieved through several methods. One common approach involves the intramolecular cyclization of ortho-alkenyl phenols. For instance, the nickel-catalyzed intramolecular oxidative coupling of ortho-alkenyl phenols can produce 3-aryl benzofurans, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as nickel, is common in these processes to facilitate efficient cyclization and coupling reactions .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

5-Ethylbenzofuran-2(3H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Ethylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran: The parent compound without the ethyl group and ketone functional group.

    Indole: A similar heterocyclic compound with a nitrogen atom instead of oxygen.

    Benzothiophene: A sulfur analog of benzofuran.

    Dibenzofuran: An analog with an additional fused benzene ring.

Uniqueness

5-Ethylbenzofuran-2(3H)-one is unique due to its specific structural features, including the ethyl group and ketone functional group. These features confer distinct chemical reactivity and potential biological activities compared to its analogs .

Eigenschaften

Molekularformel

C10H10O2

Molekulargewicht

162.18 g/mol

IUPAC-Name

5-ethyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C10H10O2/c1-2-7-3-4-9-8(5-7)6-10(11)12-9/h3-5H,2,6H2,1H3

InChI-Schlüssel

FMWYILDSTRZIJW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1)OC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.